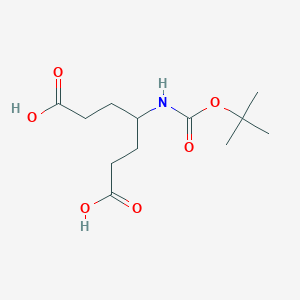

4-(N-Boc-amino)-1,6-heptanedioic acid

Description

BenchChem offers high-quality 4-(N-Boc-amino)-1,6-heptanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Boc-amino)-1,6-heptanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(4-6-9(14)15)5-7-10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMSTDAWIAVWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Profile of 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Boc-amino)-1,6-heptanedioic acid is a specialized bifunctional organic molecule of significant interest in the field of targeted protein degradation.[1][2] As a branched chemical entity, it serves as a versatile linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative heterobifunctional molecules designed to recruit specific E3 ubiquitin ligases to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[4][5] The structural characteristics of the linker, such as 4-(N-Boc-amino)-1,6-heptanedioic acid, are critical in optimizing the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which ultimately dictates the efficiency of protein degradation.[5]

This technical guide provides a consolidated overview of the known chemical properties and functional applications of 4-(N-Boc-amino)-1,6-heptanedioic acid, based on currently available data.

Chemical and Physical Properties

Commercially available information provides fundamental details about the compound. However, extensive experimental data regarding properties such as melting point, boiling point, and specific solubility parameters are not widely published in accessible literature.

Table 1: General Chemical Identifiers

| Property | Value | Reference(s) |

| CAS Number | 848242-88-6 | [6][7][8] |

| Molecular Formula | C₁₂H₂₁NO₆ | [6][7][8] |

| Molecular Weight | 275.3 g/mol | [6][7][8] |

| Purity | Typically >96% | [7] |

Core Reactivity and Functional Use

The utility of 4-(N-Boc-amino)-1,6-heptanedioic acid in chemical synthesis stems from its distinct functional groups: two carboxylic acid moieties and one Boc-protected amine.

The presence of two carboxylic acid groups allows for the formation of stable amide bonds with primary or secondary amines. This reaction is typically facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[6]

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine. It is stable under many reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to liberate the free amine for subsequent reactions.[6]

This dual reactivity makes it an ideal building block for constructing the linker component of PROTACs, allowing for the covalent attachment of ligands for both the target protein and an E3 ligase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(N-Boc-amino)-1,6-heptanedioic acid - Immunomart [immunomart.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(N-Boc-amino)-1,6-heptanedioic acid, 848242-88-6 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. molcore.com [molcore.com]

An In-depth Technical Guide to the Synthesis of 4-(N-Boc-amino)-1,6-heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a valuable building block in medicinal chemistry and drug development, particularly in the construction of complex molecules and linkers. This document details a plausible and robust synthetic pathway, including a step-by-step experimental protocol, and summarizes the key analytical data for the target compound.

Introduction

4-(N-Boc-amino)-1,6-heptanedioic acid is a bifunctional molecule featuring a protected amine and two carboxylic acid moieties. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic strategies. The two carboxylic acid groups provide handles for further chemical modifications, such as amide bond formation or esterification, enabling its use as a linker or scaffold in the design of novel therapeutics.

Synthetic Pathway

The most direct and efficient synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid involves the protection of the amino group of 4-aminoheptanedioic acid using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in a mixed solvent system with a suitable base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Synthetic Workflow Diagram:

An In-depth Technical Guide to 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

CAS Number: 848242-88-6

This technical guide provides a comprehensive overview of 4-(N-Boc-amino)-1,6-heptanedioic acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its properties, synthesis, and application in targeted protein degradation.

Core Compound Properties

4-(N-Boc-amino)-1,6-heptanedioic acid is a branched, alkyl-based linker molecule. The presence of a tert-butyloxycarbonyl (Boc) protected amine and two terminal carboxylic acid groups makes it a versatile component for the synthesis of heterobifunctional PROTACs. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for further conjugation. The two carboxylic acid groups offer reactive handles for coupling with other molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 848242-88-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₆ | [1][2][3][4] |

| Molecular Weight | 275.3 g/mol | [1][2][3][4] |

| Synonyms | 4-((tert-butoxycarbonyl)amino)heptanedioic acid | [4] |

| Purity | Typically >96% | [1] |

| Appearance | White to off-white solid | Commercially available |

| Storage | Recommended at -20°C | [2] |

Role in PROTAC Technology

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. 4-(N-Boc-amino)-1,6-heptanedioic acid serves as a linker within the PROTAC molecule, connecting the target-binding ligand to the E3 ligase-recruiting ligand. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Hypothetical Synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid

A potential synthetic approach would involve the Boc-protection of a suitable amino-diacid precursor.

Materials:

-

4-amino-1,6-heptanedioic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-amino-1,6-heptanedioic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to a pH of 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain pure 4-(N-Boc-amino)-1,6-heptanedioic acid.

General Protocol for PROTAC Synthesis using 4-(N-Boc-amino)-1,6-heptanedioic acid

This protocol outlines the sequential coupling of a target protein ligand and an E3 ligase ligand to the linker. This example assumes the target ligand has a free amine and the E3 ligase ligand has a free amine, and one of the carboxylic acids on the linker is first converted to a more reactive ester.

Materials:

-

4-(N-Boc-amino)-1,6-heptanedioic acid

-

Target protein ligand with a free amine (Target-NH₂)

-

E3 ligase ligand with a free amine (E3-NH₂)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Procedure:

Step 1: Mono-activation of the Linker

-

Dissolve 4-(N-Boc-amino)-1,6-heptanedioic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Add DCC (1.1 equivalents) at 0°C and stir the reaction mixture overnight at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent to obtain the mono-NHS ester of the linker.

Step 2: Coupling with the Target Ligand

-

Dissolve the mono-activated linker (1 equivalent) and the target protein ligand (Target-NH₂) (1 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents) and stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the resulting Boc-protected Linker-Target conjugate by preparative HPLC.

Step 3: Boc Deprotection

-

Dissolve the purified Boc-protected Linker-Target conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

-

Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Evaporate the solvent and TFA under reduced pressure to obtain the deprotected Linker-Target conjugate.

Step 4: Coupling with the E3 Ligase Ligand

-

Activate the remaining carboxylic acid on the Linker-Target conjugate using a coupling agent like HATU in the presence of DIPEA in anhydrous DMF.

-

Add the E3 ligase ligand (E3-NH₂) (1 equivalent) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by LC-MS).

Step 5: Final Purification

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Below is a diagram illustrating the general workflow for the synthesis of a PROTAC molecule using a dicarboxylic acid linker.

Caption: General workflow for PROTAC synthesis using a dicarboxylic acid linker.

Conclusion

4-(N-Boc-amino)-1,6-heptanedioic acid is a valuable and versatile linker for the synthesis of PROTACs. Its chemical structure allows for the controlled and sequential attachment of target-binding and E3 ligase-recruiting moieties. While specific experimental data on PROTACs utilizing this particular linker are not widely published, the general principles of PROTAC design and synthesis provide a strong framework for its application. As the field of targeted protein degradation continues to expand, the demand for well-defined linkers like 4-(N-Boc-amino)-1,6-heptanedioic acid is expected to grow, making it a key component in the development of novel therapeutics.

References

In-Depth Technical Guide: 4-(N-Boc-amino)-1,6-heptanedioic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Boc-amino)-1,6-heptanedioic acid is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. Its structure, featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid groups, makes it a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][] This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and the role of 4-(N-Boc-amino)-1,6-heptanedioic acid in the broader context of PROTAC-mediated protein degradation.

Physicochemical Properties

A clear understanding of the molecular characteristics of 4-(N-Boc-amino)-1,6-heptanedioic acid is fundamental for its application in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 275.3 g/mol | [5][6] |

| Molecular Formula | C₁₂H₂₁NO₆ | [5][6] |

| CAS Number | 848242-88-6 | [5] |

| Purity | >96% | [6] |

| Appearance | White to off-white solid | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Role in PROTAC Design and Synthesis

4-(N-Boc-amino)-1,6-heptanedioic acid serves as a versatile linker component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3][7][8] The linker's length, rigidity, and chemical nature are critical for the effective formation of a ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein by the proteasome.[3][8]

The dicarboxylic acid functionality of 4-(N-Boc-amino)-1,6-heptanedioic acid allows for the attachment of the target protein ligand and the E3 ligase ligand through amide bond formation. The Boc-protected amine provides a stable, yet readily cleavable, protecting group that prevents unwanted side reactions during the coupling steps.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the key chemical transformations involving 4-(N-Boc-amino)-1,6-heptanedioic acid in the synthesis of PROTACs.

Amide Bond Formation (Conjugation to a Primary Amine)

The carboxylic acid groups of 4-(N-Boc-amino)-1,6-heptanedioic acid can be coupled with primary amines on the target protein ligand or the E3 ligase ligand using standard peptide coupling reagents.

Materials:

-

4-(N-Boc-amino)-1,6-heptanedioic acid

-

Amine-containing molecule (Target Ligand-NH₂ or E3 Ligase Ligand-NH₂)

-

Coupling agents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[5][9]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 4-(N-Boc-amino)-1,6-heptanedioic acid (1 equivalent) in anhydrous DMF.

-

Add the amine-containing molecule (1 equivalent).

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide conjugate.

Boc-Deprotection

Removal of the Boc protecting group is typically the final step to yield the active PROTAC molecule. This is achieved under acidic conditions.

Materials:

-

Boc-protected PROTAC intermediate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the Boc-protected PROTAC intermediate in anhydrous DCM.

-

Add an excess of the deprotecting agent (e.g., 20-50% TFA in DCM or 4M HCl in 1,4-dioxane) to the solution.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon complete deprotection, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a mild base for further applications.

Visualization of PROTAC-Mediated Protein Degradation

The following diagrams illustrate the logical workflow of PROTAC synthesis using 4-(N-Boc-amino)-1,6-heptanedioic acid and the subsequent mechanism of targeted protein degradation.

Caption: Modular synthesis workflow of a PROTAC using the bifunctional linker.

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

4-(N-Boc-amino)-1,6-heptanedioic acid is a key building block in the development of PROTACs, a transformative therapeutic modality. Its bifunctional nature, coupled with the reliable chemistry of amide bond formation and Boc-protection, provides a robust platform for the synthesis of diverse PROTAC libraries. A thorough understanding of its properties and the associated experimental protocols is crucial for researchers and scientists working at the forefront of targeted protein degradation and novel drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. explorationpub.com [explorationpub.com]

- 5. 4-(N-Boc-amino)-1,6-heptanedioic acid, 848242-88-6 | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

A Technical Guide to 4-((tert-Butoxycarbonyl)amino)heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-((tert-butoxycarbonyl)amino)heptanedioic acid, a key bifunctional linker used in modern medicinal chemistry and drug discovery. It covers the molecule's nomenclature, physicochemical properties, core applications—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and representative experimental protocols for its use.

Nomenclature and Chemical Structure

-

Primary Name: 4-(N-Boc-amino)-1,6-heptanedioic acid

-

IUPAC Name: 4-((tert-butoxycarbonyl)amino)heptanedioic acid[1]

-

Common Synonyms: 4-(Boc-amino)pimelic acid, 4-((tert-butoxycarbonyl)amino)heptanedioicacid, Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-[1]

The molecule features a seven-carbon dicarboxylic acid backbone (heptanedioic acid or pimelic acid). A tert-butoxycarbonyl (Boc) protected amine group is attached at the C4 position, creating a branched structure. This configuration provides two carboxylic acid termini for conjugation and a protected amine that can be deprotected under acidic conditions for further functionalization if required.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 848242-88-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₆ | [1] |

| Molecular Weight | 275.3 g/mol | [1] |

| Purity | Typically ≥95% (as determined by HPLC) | [1] |

| Storage Condition | -20°C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol (B129727), DMF, DMSO | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and mass spectrometry data are typically provided by the supplier upon request. |

Core Application in Drug Development: The PROTAC Linker

4-(N-Boc-amino)-1,6-heptanedioic acid is primarily utilized as a bifunctional, alkyl-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3].

PROTAC Technology Overview: PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein. They consist of three components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ubiquitin ligase ligand that recruits an E3 ligase.

-

A linker that covalently connects the two ligands.

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

The role of 4-(N-Boc-amino)-1,6-heptanedioic acid is to serve as this critical linker. Its two terminal carboxylic acid groups allow for sequential or orthogonal amide bond formation with amine-functionalized warhead and E3 ligase ligands. The length and composition of the linker are crucial for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase) and achieving efficient protein degradation.

Visualizations of Chemical Workflows

The following diagrams illustrate the key chemical transformations and logical steps involving the title compound.

Experimental Protocols

Representative Protocol: HATU-Mediated Amide Coupling

Objective: To conjugate one carboxylic acid terminus of 4-(N-Boc-amino)-1,6-heptanedioic acid to a primary amine-containing substrate (e.g., a warhead or E3 ligase ligand).

Materials:

-

4-(N-Boc-amino)-1,6-heptanedioic acid (1.0 eq)

-

Amine-containing substrate (1.0-1.2 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[4]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(N-Boc-amino)-1,6-heptanedioic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add the amine-containing substrate (1.0-1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (3.0 eq) to the stirred mixture. The solution may change color.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed.

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid (if the substrate is base-stable), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

The crude residue is then purified by flash column chromatography on silica (B1680970) gel, using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or a hexane/ethyl acetate gradient) to yield the pure mono-conjugated product.

Notes:

-

The use of excess 4-(N-Boc-amino)-1,6-heptanedioic acid can be employed to favor mono-conjugation, followed by purification to remove the unreacted diacid.

-

Other coupling reagents like EDC/NHS, HBTU, or DIC can be used as alternatives to HATU.[4]

-

All reagents and solvents should be anhydrous to ensure high coupling efficiency.

Conclusion

4-((tert-Butoxycarbonyl)amino)heptanedioic acid is a valuable and versatile chemical tool. Its well-defined structure provides a reliable scaffold for constructing complex molecules, most notably PROTACs. For researchers in drug discovery, understanding its properties and the protocols for its use is essential for the rational design and synthesis of next-generation therapeutics aimed at targeted protein degradation.

References

A Technical Guide to the Solubility of 4-(N-Boc-amino)-1,6-heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(N-Boc-amino)-1,6-heptanedioic acid (CAS: 848242-88-6), a branched chemical compound used in bioconjugation and as a PROTAC linker.[1][2] Given the limited availability of direct, quantitative solubility data in published literature, this document establishes a predicted solubility profile based on the molecule's structural properties and outlines a general experimental protocol for its precise determination.

Molecular Structure and Predicted Solubility

4-(N-Boc-amino)-1,6-heptanedioic acid possesses a unique structure that dictates its interaction with various solvents. Its key features are:

-

Two Carboxylic Acid Groups (-COOH): These terminal groups are polar and capable of hydrogen bonding, imparting hydrophilic character.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, non-polar group provides significant hydrophobic (lipophilic) character.[]

-

An Aliphatic Heptane Backbone: This hydrocarbon chain is non-polar.

The interplay between these functional groups suggests a nuanced solubility profile. The molecule is amphiphilic, having both polar and non-polar regions. Its solubility is governed by the "like dissolves like" principle, where substances dissolve best in solvents with similar polarity.[4]

Based on this structure, a qualitative solubility profile can be predicted. The presence of two carboxylic acids suggests that solubility will be significantly enhanced in basic aqueous solutions (e.g., dilute NaOH, NaHCO3) where the acidic protons are removed to form highly polar carboxylate salts.[5] Conversely, the bulky Boc group and alkyl chain suggest some solubility in moderately polar to polar aprotic organic solvents.

Table 1: Predicted Qualitative Solubility of 4-(N-Boc-amino)-1,6-heptanedioic Acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low / Insoluble | The dominant polar carboxylic acid groups will have poor interaction with non-polar solvents. |

| Polar Aprotic | DMSO, DMF, THF | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule without interfering with the Boc group. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The solvent's ability to hydrogen bond may allow for some dissolution, but the non-polar Boc group may limit overall solubility. |

| Aqueous (Neutral) | Water | Low / Sparingly Soluble | The hydrophobic Boc group and alkyl chain are expected to significantly limit solubility in neutral water. |

| Aqueous (Basic) | 5% NaHCO₃, 5% NaOH | High / Soluble | Deprotonation of the two carboxylic acids will form a highly polar dicarboxylate salt, which is readily soluble in water.[5] |

| Aqueous (Acidic) | 5% HCl | Low / Insoluble | In acidic conditions, the carboxylic acids remain protonated, and the molecule's overall low polarity will limit aqueous solubility.[6] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental method such as the isothermal equilibrium (shake-flask) method should be employed.[4][7] This procedure involves creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-(N-Boc-amino)-1,6-heptanedioic acid to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

-

Equilibration:

-

Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial at high speed.[4]

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.[4][7] This step is critical to prevent undissolved solid from affecting the final measurement.

-

-

Quantification:

-

Accurately determine the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[4]

-

A calibration curve must be generated using standard solutions of 4-(N-Boc-amino)-1,6-heptanedioic acid at known concentrations to ensure precise quantification.[7]

-

-

Data Reporting:

-

Calculate the solubility based on the HPLC data and any dilutions performed.

-

Report the final solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.[4]

-

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical basis for solubility prediction and the workflow for its experimental determination.

References

In-Depth Technical Guide: 4-(N-Boc-amino)-1,6-heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(N-Boc-amino)-1,6-heptanedioic acid, a key building block in the development of targeted protein degraders. This document outlines its known properties, provides detailed experimental protocols for its characterization, and illustrates its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Characteristics

4-(N-Boc-amino)-1,6-heptanedioic acid is a branched aliphatic dicarboxylic acid containing a tert-butyloxycarbonyl (Boc) protected amine. This structure makes it a valuable bifunctional linker in chemical synthesis, particularly in the construction of PROTACs where it can be conjugated to ligands for a target protein and an E3 ubiquitin ligase.[1][2] The Boc protecting group can be readily removed under acidic conditions, allowing for further chemical modification.[3]

Table 1: General and Physical Properties of 4-(N-Boc-amino)-1,6-heptanedioic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₆ | [2][3] |

| Molecular Weight | 275.3 g/mol | [2][3] |

| CAS Number | 848242-88-6 | [2][3] |

| Appearance | White to off-white powder | [1] |

| Purity | >96% to >97% | [2][3] |

| Storage Temperature | -20°C | [3] |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Soluble in polar organic solvents such as DMSO. Quantitative data not publicly available. | - |

| pKa | Data not publicly available | - |

Spectroscopic Data

While specific spectra for 4-(N-Boc-amino)-1,6-heptanedioic acid are not widely published, one supplier provides access to NMR data upon request.[3] Researchers are encouraged to obtain lot-specific spectroscopic data from their supplier for detailed structural confirmation.

Experimental Protocols

Protocol 1: Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 4-(N-Boc-amino)-1,6-heptanedioic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.

Protocol 2: Determination of Solubility

Understanding the solubility of 4-(N-Boc-amino)-1,6-heptanedioic acid is essential for its use in synthesis and biological assays.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, buffered aqueous solutions (e.g., PBS), ethanol, and dimethyl sulfoxide (B87167) (DMSO).

-

Qualitative Assessment:

-

To approximately 1 mL of the chosen solvent in a small vial, add a few milligrams of the compound.

-

Vortex or agitate the mixture at a controlled temperature (e.g., room temperature).

-

Visually inspect for the dissolution of the solid.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation and filtration.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or quantitative NMR.

-

Protocol 3: Determination of pKa

The pKa values of the two carboxylic acid groups are important for understanding the ionization state of the molecule at different pH values.

Methodology (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of 4-(N-Boc-amino)-1,6-heptanedioic acid of known concentration in deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup:

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode in the solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the deprotonation of the first carboxylic acid, and the second pKa to the deprotonation of the second carboxylic acid.

-

Application in PROTAC Synthesis

4-(N-Boc-amino)-1,6-heptanedioic acid serves as a versatile linker in the synthesis of PROTACs.[1] Its two carboxylic acid groups provide handles for conjugation to an E3 ligase ligand and a target protein ligand, while the Boc-protected amine offers a point for further modification or can remain as part of the final linker structure.

Below is a generalized workflow for the incorporation of 4-(N-Boc-amino)-1,6-heptanedioic acid into a PROTAC molecule.

Caption: Generalized workflow for PROTAC synthesis using the subject linker.

The synthesis typically involves sequential amide bond formations. For instance, one of the carboxylic acid groups of the linker can be activated (e.g., with EDC or HATU) and reacted with an amine-functionalized E3 ligase ligand.[3] Following purification, the second carboxylic acid group can be coupled to a hydroxyl or amine group on the target protein ligand to form the final PROTAC molecule. The specific coupling reagents and reaction conditions will depend on the functional groups present on the respective ligands.

As there is no publicly available information on specific signaling pathways this molecule is involved in, a diagram illustrating a logical relationship in its application is provided above.

References

A Researcher's Guide to Commercial Sourcing of 4-(N-Boc-amino)-1,6-heptanedioic Acid

For researchers, scientists, and drug development professionals engaged in projects requiring 4-(N-Boc-amino)-1,6-heptanedioic acid, identifying reliable commercial suppliers is a critical initial step. This technical guide provides an in-depth overview of the commercial landscape for this specialized chemical, presenting a comparison of suppliers and a logical workflow for its procurement.

Compound Overview

4-(N-Boc-amino)-1,6-heptanedioic acid (CAS No. 848242-88-6) is a valuable building block in organic synthesis, often utilized in the development of peptidomimetics, PROTACs, and other complex molecules. The presence of the Boc-protected amine and two carboxylic acid functionalities allows for selective chemical modifications, making it a versatile reagent in drug discovery and development.

Commercial Supplier Landscape

A survey of the chemical supplier market has identified several companies that list 4-(N-Boc-amino)-1,6-heptanedioic acid in their catalogs. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate a comparative analysis for procurement.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| BroadPharm | BP-21536 | 97% | 100 mg | $280.00 |

| 250 mg | $430.00 | |||

| Santa Cruz Biotechnology | sc-295902 | - | Inquiry required | Inquiry required |

| Precise PEG | AG-7066 | >96% | Inquiry required | Inquiry required |

| MedChemExpress | HY-W013781 | - | Inquiry required | Inquiry required |

| MolCore | MC739439 | >98% | Inquiry required | Inquiry required |

Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for a critical chemical reagent involves several logical steps. The following diagram illustrates a typical workflow for this process, from initial identification to final procurement.

Caption: A logical workflow for the selection and procurement of a chemical reagent.

Experimental Protocols and Further Information

As this guide focuses on the commercial sourcing of 4-(N-Boc-amino)-1,6-heptanedioic acid, detailed experimental protocols for its use are beyond the current scope. Researchers should refer to relevant scientific literature and internal standard operating procedures for methodologies related to their specific applications. For detailed product specifications, safety information, and handling instructions, it is imperative to consult the Safety Data Sheets (SDS) and any other technical documentation provided by the selected supplier.

Technical Guide: Purity and Analysis of 4-(N-Boc-amino)-1,6-heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and analysis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the physicochemical properties, a plausible synthetic route, potential impurities, and detailed analytical methodologies for the characterization and quality control of this important research chemical. The information presented herein is intended to assist researchers in establishing robust analytical protocols to ensure the quality and consistency of 4-(N-Boc-amino)-1,6-heptanedioic acid for its application in drug discovery and development.

Introduction

4-(N-Boc-amino)-1,6-heptanedioic acid (MW: 275.3 g/mol ; CAS: 848242-88-6) is a valuable chemical entity in the field of medicinal chemistry, primarily utilized as a linker in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the two binding ligands, thereby influencing the ternary complex formation and the efficiency of protein degradation. The purity of the linker is paramount, as impurities can lead to ambiguous biological data and complications in drug development. This guide details the analytical methods for ensuring the high purity of 4-(N-Boc-amino)-1,6-heptanedioic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(N-Boc-amino)-1,6-heptanedioic acid is provided in the table below.

| Property | Value |

| Molecular Formula | C12H21NO6 |

| Molecular Weight | 275.3 g/mol |

| CAS Number | 848242-88-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and DMF |

| Purity (typical) | >96% to 99% (by HPLC)[2][3] |

Synthesis and Potential Impurities

A plausible synthetic route for 4-(N-Boc-amino)-1,6-heptanedioic acid is outlined below. The identification of potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Proposed Synthesis Workflow

The synthesis can be envisioned as a multi-step process starting from diethyl glutaconate and nitromethane.

Potential Impurities

Based on the proposed synthesis, the following impurities could be present in the final product:

| Impurity | Structure | Origin |

| Starting Materials | Diethyl glutaconate, Nitromethane, (Boc)2O | Incomplete reaction or carry-over |

| Intermediates | Diethyl 4-nitro-1,6-heptanedioate, Diethyl 4-amino-1,6-heptanedioate, 4-Amino-1,6-heptanedioic acid | Incomplete reaction |

| By-products | Di-Boc protected amino acid, by-products from Michael addition | Side reactions |

| Residual Solvents | Ethanol, Dioxane, etc. | From synthesis and purification steps |

Analytical Methodologies

A general analytical workflow for the purity determination of 4-(N-Boc-amino)-1,6-heptanedioic acid is depicted below.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for assessing the purity of 4-(N-Boc-amino)-1,6-heptanedioic acid.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the compound.

Experimental Protocol:

-

¹H NMR:

-

Solvent: DMSO-d6

-

Spectrometer: 400 MHz

-

Expected Chemical Shifts (δ, ppm):

-

~12.0 (s, 2H, -COOH)

-

~6.8 (d, 1H, -NH)

-

~3.5 (m, 1H, -CH-NH)

-

~2.2 (t, 4H, -CH2-COOH)

-

~1.6 (m, 4H, -CH2-CH-)

-

1.38 (s, 9H, -C(CH3)3)

-

-

-

¹³C NMR:

-

Solvent: DMSO-d6

-

Spectrometer: 100 MHz

-

Expected Chemical Shifts (δ, ppm):

-

~174.0 (C=O, carboxylic acid)

-

~155.0 (C=O, carbamate)

-

~77.5 (quaternary C, Boc)

-

~50.0 (-CH-NH)

-

~35.0 (-CH2-COOH)

-

~30.0 (-CH2-CH-)

-

~28.0 (-C(CH3)3)

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected Ion | [M-H]⁻ at m/z 274.1 |

| Sample Preparation | Infusion of a dilute solution in methanol |

Data Presentation

The following table summarizes the expected analytical data for high-purity 4-(N-Boc-amino)-1,6-heptanedioic acid.

| Analysis | Specification |

| Purity (HPLC) | ≥ 98% |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrum (ESI-) | [M-H]⁻ = 274.1 ± 0.2 amu |

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quality control of 4-(N-Boc-amino)-1,6-heptanedioic acid. The combination of HPLC for purity assessment and impurity profiling, along with NMR and MS for structural confirmation, ensures that the material meets the high standards required for its use in the synthesis of PROTACs and other applications in drug discovery. Adherence to these analytical protocols will contribute to the generation of reliable and reproducible scientific data.

References

In-Depth Technical Guide on the NMR Spectral Data of 4-(N-Boc-amino)-1,6-heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(N-Boc-amino)-1,6-heptanedioic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR spectral data, which serve as a valuable reference for researchers working with this molecule. The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small molecules, ensuring best practices for sample preparation and analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(N-Boc-amino)-1,6-heptanedioic acid. These predictions are based on established chemical shift principles and spectral databases of analogous structures. The chemical structure and atom numbering scheme are provided below for reference.

Figure 1. Chemical structure of 4-(N-Boc-amino)-1,6-heptanedioic acid with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1, 7 | 11.5 - 12.5 | Singlet (broad) | 2H | - |

| 4 | 3.8 - 4.0 | Multiplet | 1H | - |

| 2, 6 | 2.2 - 2.4 | Triplet | 4H | ~7.5 |

| 3, 5 | 1.6 - 1.8 | Multiplet | 4H | - |

| 1' | 1.45 | Singlet | 9H | - |

| NH | 6.8 - 7.2 | Doublet (broad) | 1H | ~8.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1, 7 | 175 - 178 |

| C=O (Boc) | 155 - 157 |

| 4 | 50 - 53 |

| C (Boc) | 79 - 82 |

| 2, 6 | 30 - 33 |

| 3, 5 | 28 - 31 |

| 1' | 28.0 |

Experimental Protocols

A generalized experimental protocol for obtaining high-quality NMR spectra of a small molecule such as 4-(N-Boc-amino)-1,6-heptanedioic acid is provided below.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH).

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Spectroscopy :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Spectroscopy :

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required (typically 1024 or more).

-

A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard.

-

Visualizations

The following diagram illustrates a typical workflow for the NMR analysis of a small molecule.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(N-Boc-amino)-1,6-heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched amino acid derivative increasingly utilized as a linker in the development of sophisticated bioconjugates and Proteolysis Targeting Chimeras (PROTACs). This document details expected fragmentation patterns, provides generalized experimental protocols, and illustrates relevant workflows and mechanisms.

Molecular Profile and Expected Mass Spectrometry Behavior

4-(N-Boc-amino)-1,6-heptanedioic acid is a non-natural amino acid featuring a heptanedioic acid backbone, providing two carboxylic acid functionalities, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.

Molecular Formula: C₁₂H₂₁NO₆

Molecular Weight: 275.3 g/mol

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily ionized in both positive and negative modes.

-

Positive Ion Mode: Protonation will likely occur at the nitrogen of the Boc group or one of the carboxylic acid oxygens, yielding a prominent protonated molecule [M+H]⁺ at m/z 276.3. Adduct formation with sodium [M+Na]⁺ (m/z 298.3) or potassium [M+K]⁺ (m/z 314.4) is also common.

-

Negative Ion Mode: Deprotonation of one or both carboxylic acid groups will result in the formation of [M-H]⁻ at m/z 274.3 and potentially [M-2H]²⁻ at m/z 136.6.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) is crucial for structural confirmation. The fragmentation of 4-(N-Boc-amino)-1,6-heptanedioic acid is predicted to be dominated by characteristic losses from the Boc protecting group and cleavages along the dicarboxylic acid backbone.

A key fragmentation pathway for Boc-protected amines is the neutral loss of isobutylene (B52900) (C₄H₈), resulting in a fragment with a mass difference of 56 Da. Another common fragmentation is the loss of the entire Boc group.

Based on the analysis of structurally similar molecules, such as Boc-L-Glutamic acid, and general fragmentation principles of dicarboxylic acids, the following product ions are anticipated in positive ion mode MS/MS of the [M+H]⁺ precursor ion.

| Predicted Product Ion (m/z) | Neutral Loss (Da) | Description of Fragmentation |

| 220.1 | 56.1 | Loss of isobutylene (C₄H₈) from the Boc group. |

| 202.1 | 74.1 | Loss of tert-butanol (B103910) (C₄H₁₀O) from the Boc group. |

| 176.1 | 100.1 | Loss of the entire Boc group (C₅H₉O₂). |

| 258.1 | 18.0 | Loss of water (H₂O) from a carboxylic acid group. |

| 230.1 | 46.0 | Loss of formic acid (CH₂O₂) from a carboxylic acid group. |

| 158.1 | 118.0 | Cleavage of the backbone with loss of a propionic acid moiety and the Boc group. |

Experimental Protocols

The following sections outline generalized protocols for the LC-MS/MS analysis of 4-(N-Boc-amino)-1,6-heptanedioic acid. Optimization will be required based on the specific instrumentation and sample matrix.

Sample Preparation

For in vitro samples or synthesized material, a straightforward "dilute-and-shoot" approach is often sufficient.

-

Solubilization: Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727).

-

Dilution: Dilute the sample to a final concentration within the linear range of the mass spectrometer, typically in the low micromolar to nanomolar range.

-

Filtration: For samples containing particulates, filter through a 0.22 µm syringe filter prior to injection.

For complex biological matrices, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

Liquid Chromatography

Reversed-phase chromatography is a suitable method for the separation of this moderately polar molecule.

-

Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for enhanced retention if needed.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or negative, depending on the desired information. Positive mode is generally more sensitive for this compound.

-

Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 276.3) in the quadrupole.

-

Collision Energy: Optimize the collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental and conceptual frameworks relevant to the analysis and application of 4-(N-Boc-amino)-1,6-heptanedioic acid.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Caption: Key fragmentation pathways for the protonated molecule.

4-(N-Boc-amino)-1,6-heptanedioic acid is a critical component in the synthesis of PROTACs, where it functions as a linker connecting a target protein binder and an E3 ligase ligand. The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: The role of a linker in PROTAC-mediated protein degradation.

An In-depth Technical Guide on the Thermal Stability of 4-(N-Boc-amino)-1,6-heptanedioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Boc-amino)-1,6-heptanedioic acid is a bifunctional molecule that finds utility in various applications, including as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other drug conjugates. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for synthetic strategies, and its thermal stability is a critical parameter that can influence reaction conditions, purification, and storage.

The Boc group is known to be thermally labile, and its removal (deprotection) can be initiated by heat, often in the presence of acidic or protic species. Understanding the temperature at which this degradation occurs is essential for maintaining the integrity of the molecule during its synthesis and application.

Expected Thermal Decomposition Pathway

The primary thermal decomposition pathway for 4-(N-Boc-amino)-1,6-heptanedioic acid is anticipated to be the thermolytic cleavage of the Boc group. This process involves the elimination of isobutylene (B52900) and carbon dioxide, resulting in the corresponding free amine. This decomposition can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of impurities.

A proposed logical pathway for the thermal deprotection is illustrated below.

Caption: Proposed thermal decomposition pathway of 4-(N-Boc-amino)-1,6-heptanedioic acid.

Quantitative Thermal Analysis Data (Hypothetical)

While specific experimental data is unavailable, the following table presents a hypothetical summary of results that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These values are based on typical ranges observed for similar N-Boc protected amino acids.

| Parameter | Value (Hypothetical) | Method | Notes |

| Melting Point (Tm) | 110 - 125 °C | DSC | Endothermic peak corresponding to the melting of the solid. |

| Onset of Decomposition (Tonset) | ~150 °C | TGA | Temperature at which significant weight loss begins. |

| Decomposition Peak (Td) | ~175 °C | DTG | The temperature of the maximum rate of weight loss. |

| Mass Loss (%) | ~36.4% | TGA | Corresponds to the loss of the Boc group (isobutylene + CO2). |

Experimental Protocols

To determine the precise thermal stability of 4-(N-Boc-amino)-1,6-heptanedioic acid, the following experimental methodologies are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(N-Boc-amino)-1,6-heptanedioic acid into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to 300 °C.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the derivative of the TGA curve to obtain the Derivative Thermogravimetry (DTG) curve, from which the peak decomposition temperature (Td) can be determined.

-

Quantify the percentage of mass loss and compare it to the theoretical mass loss for the Boc group.

-

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with thermal transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(N-Boc-amino)-1,6-heptanedioic acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to 200 °C (or above the decomposition temperature observed in TGA).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks, which may correspond to melting (Tm) or other phase transitions.

-

Identify exothermic peaks, which may indicate decomposition or crystallization events.

-

The following diagram illustrates a generalized workflow for these experimental procedures.

Caption: Generalized experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability of 4-(N-Boc-amino)-1,6-heptanedioic acid is not currently published, its chemical structure suggests that its thermal behavior will be dominated by the lability of the N-Boc protecting group. The thermolytic deprotection is expected to occur at elevated temperatures, likely commencing around 150 °C. For drug development professionals and researchers, it is imperative to experimentally determine these thermal properties using standard techniques like TGA and DSC to ensure the compound's integrity during synthesis, purification, and storage, and to define appropriate handling and reaction conditions. The protocols and expected outcomes detailed in this guide provide a robust framework for such an investigation.

An In-Depth Technical Guide to 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Branched Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Boc-amino)-1,6-heptanedioic acid is a specialized chemical entity featuring a branched structure that is of significant interest in the field of medicinal chemistry and drug development. Its unique architecture, combining a protected amine with two carboxylic acid functionalities, makes it a valuable building block, particularly as a linker molecule. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its application in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.

PROTACs are heterobifunctional molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. They consist of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent protein degradation. 4-(N-Boc-amino)-1,6-heptanedioic acid serves as an effective branched linker, offering multiple points for conjugation and a defined spatial orientation for the connected ligands.[1][2]

Physicochemical and General Data

A summary of the key quantitative and general data for 4-(N-Boc-amino)-1,6-heptanedioic acid is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 848242-88-6 | [1][3] |

| Molecular Formula | C₁₂H₂₁NO₆ | [1][3] |

| Molecular Weight | 275.3 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Purity | Typically >96% | [4] |

| Storage Temperature | -20°C | [1][5] |

| Solubility | Soluble in DMF, DMSO, and Methanol (B129727) |

Synthesis Protocol

While specific proprietary synthesis methods may vary, a plausible and scientifically sound synthetic route for 4-(N-Boc-amino)-1,6-heptanedioic acid can be conceptualized starting from L-glutamic acid. This proposed multi-step synthesis involves standard, well-established organic chemistry reactions.

Figure 1: Plausible synthetic workflow for 4-(N-Boc-amino)-1,6-heptanedioic acid.

Detailed Experimental Protocol (Plausible Method):

-

N-Boc Protection of L-Glutamic Acid:

-

Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with a cold solution of potassium bisulfate (KHSO₄) and extract with ethyl acetate (B1210297).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-glutamic acid.

-

-

Diesterification:

-

To a solution of N-Boc-L-glutamic acid in methanol at 0°C, add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure to yield the dimethyl ester of N-Boc-L-glutamic acid.

-

-

Michael Addition:

-

In a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF), treat the N-Boc-glutamic acid dimethyl ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78°C to generate the enolate.

-

Add tert-butyl acrylate and allow the reaction to proceed, which introduces the second branch of the heptanedioic acid backbone.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

-

Hydrolysis:

-

Dissolve the product from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the ester hydrolysis is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-(N-Boc-amino)-1,6-heptanedioic acid. The crude product can be purified by column chromatography.

-

Application in PROTAC Synthesis

The primary application of 4-(N-Boc-amino)-1,6-heptanedioic acid is in the assembly of PROTACs. Its two carboxylic acid groups allow for sequential or orthogonal amide bond formation with amine-functionalized ligands for the target protein and the E3 ligase. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to provide an additional point for conjugation if desired.[1][3]

A common method for forming the amide bonds involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[1][6]

Figure 2: General workflow for PROTAC synthesis using the branched linker.

Detailed Experimental Protocol for Amide Coupling:

This protocol describes a general procedure for the first amide bond formation. A similar procedure would be followed for the second coupling.

-

Activation of Carboxylic Acid:

-

Dissolve 4-(N-Boc-amino)-1,6-heptanedioic acid (1 equivalent) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

-

-

Amide Bond Formation:

-

To the activated linker solution, add the amine-functionalized target protein ligand (or E3 ligase ligand) (1 equivalent).

-

Continue stirring the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-conjugated intermediate by flash column chromatography on silica (B1680970) gel.

-

-

Second Amide Coupling:

-

Repeat steps 1-3 using the purified mono-conjugated intermediate and the second amine-functionalized ligand to complete the PROTAC synthesis.

-

-

Boc Deprotection (Optional):

-

If the central amine is to be functionalized, the Boc protecting group can be removed by treating the PROTAC with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Mechanism of Action in Targeted Protein Degradation

Once synthesized, a PROTAC utilizing the 4-(N-Boc-amino)-1,6-heptanedioic acid linker facilitates the degradation of a target protein via the ubiquitin-proteasome pathway. The linker plays a crucial role by tethering the target protein and an E3 ubiquitin ligase, thereby inducing their proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

Figure 3: The ubiquitin-proteasome signaling pathway initiated by a PROTAC.

Spectroscopic Characterization

The structure of 4-(N-Boc-amino)-1,6-heptanedioic acid and its derivatives is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Below are the representative ¹H and ¹³C NMR chemical shifts for the parent compound, which can be used as a reference for characterization.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~12.0 - 10.0 (br s, 2H) | -COOH |

| ~4.5 - 4.0 (br, 1H) | -NH- |

| ~3.8 - 3.5 (m, 1H) | -CH(NHBoc)- |

| ~2.4 - 2.2 (m, 4H) | -CH₂-COOH |

| ~1.8 - 1.6 (m, 4H) | -CH₂-CH₂-COOH |

| 1.44 (s, 9H) | -C(CH₃)₃ (Boc) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion

4-(N-Boc-amino)-1,6-heptanedioic acid is a highly functionalized and versatile branched linker that is instrumental in the development of advanced therapeutics, most notably PROTACs. Its well-defined structure allows for the precise spatial arrangement of two different molecular entities, which is critical for inducing the proximity-driven degradation of pathogenic proteins. The synthetic accessibility and straightforward conjugation chemistry of this linker make it an invaluable tool for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel therapeutic strategies against a wide range of diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(N-Boc-amino)-1,6-heptanedioic acid, 848242-88-6 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. 4-(N-Boc-amino)-1,6-heptanedioic acid - Immunomart [immunomart.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Storage and Handling of 4-(N-Boc-amino)-1,6-heptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the proper storage and handling of 4-(N-Boc-amino)-1,6-heptanedioic acid (CAS No. 848242-88-6), a key building block in various chemical syntheses, including its application as a PROTAC linker. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring laboratory safety.

Storage Recommendations

Proper storage is essential to preserve the stability and purity of 4-(N-Boc-amino)-1,6-heptanedioic acid. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Source |

| Temperature | -20°C for long-term storage. | BroadPharm[1] |

| Store in a cool place for short-term use. | Carl ROTH[2] | |

| Atmosphere | Store in a dry place.[2] | |

| Keep container tightly closed in a dry and well-ventilated place.[3] | ||

| Light Sensitivity | No specific information on light sensitivity is available. As a general precaution, store in an opaque or amber container. | |

| Incompatible Materials | Strong oxidizing agents, Strong acids.[3] |

Handling and Safety Precautions

The handling of 4-(N-Boc-amino)-1,6-heptanedioic acid requires adherence to standard laboratory safety protocols to minimize exposure and associated risks. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

2.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn when handling this compound:

| PPE Type | Specification | Source |

| Eye Protection | Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][5] | |

| Hand Protection | Handle with gloves. The specific glove material should be selected based on the solvent used and breakthrough time. | [3] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure. The type of body protection should be chosen based on the amount and concentration of the substance at the workplace.[3][5] | |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [4] |

2.2. Engineering Controls

| Control Type | Recommendation | Source |

| Ventilation | Use only outdoors or in a well-ventilated area.[4] Ensure adequate ventilation, especially in confined areas.[5] Provide appropriate exhaust ventilation at places where dust is formed.[3] | |

| Safety Stations | Ensure that eyewash stations and safety showers are close to the workstation location.[5] |

2.3. Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Take off contaminated clothing and wash it before reuse.[4]

Experimental Protocols

Logical Workflow for Storage and Handling